Cas no 2138031-06-6 (N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine)

N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine 化学的及び物理的性質
名前と識別子
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- EN300-788153
- N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine
- 2138031-06-6
-
- インチ: 1S/C7H13F2NO/c1-11-5-7(8,9)4-10-6-2-3-6/h6,10H,2-5H2,1H3
- InChIKey: OASDGGWOKXZYMX-UHFFFAOYSA-N
- ほほえんだ: FC(COC)(CNC1CC1)F
計算された属性
- せいみつぶんしりょう: 165.09652036g/mol
- どういたいしつりょう: 165.09652036g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 21.3Ų
N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-788153-1.0g |
N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine |
2138031-06-6 | 95.0% | 1.0g |
$914.0 | 2025-02-22 | |
Enamine | EN300-788153-5.0g |
N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine |
2138031-06-6 | 95.0% | 5.0g |
$2650.0 | 2025-02-22 | |
Enamine | EN300-788153-10.0g |
N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine |
2138031-06-6 | 95.0% | 10.0g |
$3929.0 | 2025-02-22 | |
Enamine | EN300-788153-0.25g |
N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine |
2138031-06-6 | 95.0% | 0.25g |
$840.0 | 2025-02-22 | |
Enamine | EN300-788153-0.1g |
N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine |
2138031-06-6 | 95.0% | 0.1g |
$804.0 | 2025-02-22 | |
Enamine | EN300-788153-0.05g |
N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine |
2138031-06-6 | 95.0% | 0.05g |
$768.0 | 2025-02-22 | |
Enamine | EN300-788153-0.5g |
N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine |
2138031-06-6 | 95.0% | 0.5g |
$877.0 | 2025-02-22 | |
Enamine | EN300-788153-2.5g |
N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine |
2138031-06-6 | 95.0% | 2.5g |
$1791.0 | 2025-02-22 |
N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine 関連文献
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
N-(2,2-difluoro-3-methoxypropyl)cyclopropanamineに関する追加情報
Introduction to N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine (CAS No. 2138031-06-6)
N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine, identified by its CAS number 2138031-06-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its unique structural features, which include a cyclopropane ring and fluoroalkyl substituents. The presence of these functional groups imparts distinct chemical properties that make it a valuable candidate for further investigation in medicinal chemistry.
The cyclopropane ring is a key structural motif in this compound, known for its high ring strain and reactivity. This strain can be exploited to facilitate various chemical transformations, making it a versatile scaffold for drug design. Additionally, the fluoroalkyl group introduces fluorine atoms, which are widely recognized for their ability to modulate metabolic stability, lipophilicity, and binding affinity. These attributes are particularly important in the development of bioactive molecules that require precise interactions with biological targets.
The methoxy group in the 2,2-difluoro-3-methoxypropyl moiety further enhances the compound's complexity and potential utility. Methoxy groups are commonly found in natural products and pharmaceuticals, where they contribute to solubility, metabolic stability, and pharmacological activity. The combination of these functional groups in N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine suggests a molecule with multifaceted properties that could be leveraged for therapeutic applications.
In recent years, there has been growing interest in the development of novel compounds that incorporate fluorine atoms due to their ability to improve drug-like properties. Fluorinated molecules often exhibit enhanced binding affinity to biological targets, increased metabolic stability, and improved pharmacokinetic profiles. N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine is no exception and represents a promising candidate for further exploration in this context.
The synthesis of N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine involves several key steps that highlight the compound's structural complexity. The introduction of the cyclopropane ring typically requires specialized synthetic methodologies to ensure high yield and purity. Additionally, the incorporation of the fluoroalkyl group necessitates careful consideration of reaction conditions to avoid unwanted side products. These synthetic challenges underscore the importance of advanced chemical techniques in the preparation of such molecules.
One of the most compelling aspects of N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine is its potential application in drug discovery. The unique combination of structural features makes it an attractive scaffold for designing molecules with specific biological activities. For instance, the cyclopropane ring can be used to induce conformational constraints that enhance binding affinity to protein targets. Meanwhile, the fluoroalkyl group can be tailored to optimize pharmacokinetic properties such as solubility and metabolic stability.
The methoxy group also plays a crucial role in modulating the pharmacological properties of this compound. Methoxy-substituted molecules are known to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. By incorporating this moiety into N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine, researchers can explore novel therapeutic strategies targeting various diseases.
In conclusion, N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine (CAS No. 2138031-06-6) is a structurally complex and functionally diverse compound with significant potential in pharmaceutical research. Its unique combination of cyclopropane and fluoroalkyl moieties provides a versatile platform for drug design, while the presence of methoxy groups offers additional opportunities for modulating biological activity. As interest in fluorinated compounds continues to grow, N-(2,2-difluoro-3-methoxypropyl)cyclopropanamine is poised to play an important role in the development of next-generation therapeutics.
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